molecular formula C8H6F4 B1454322 1-(1,1-Difluoroethyl)-3,5-difluorobenzene CAS No. 1138445-10-9

1-(1,1-Difluoroethyl)-3,5-difluorobenzene

Cat. No. B1454322
CAS RN: 1138445-10-9
M. Wt: 178.13 g/mol
InChI Key: SBCKDBDOFDSZFH-UHFFFAOYSA-N
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Description

The compound “1-(1,1-Difluoroethyl)-3,5-difluorobenzene” is likely a fluorinated benzene derivative. Fluorinated compounds are often used in medicinal chemistry and related fields due to their unique properties .


Synthesis Analysis

While specific synthesis methods for “1-(1,1-Difluoroethyl)-3,5-difluorobenzene” are not available, similar compounds such as 1,1-Difluoroethyl chloride have been synthesized using arylboronic acids .


Molecular Structure Analysis

The molecular structure of “1-(1,1-Difluoroethyl)-3,5-difluorobenzene” would likely consist of a benzene ring with two fluorine atoms and a 1,1-difluoroethyl group attached. The exact structure would depend on the positions of these groups on the benzene ring .

Scientific Research Applications

Organometallic Methods and Substitution Reactions

The exploration of organometallic methods has led to the development of regioflexible substitution strategies for difluorobenzene derivatives. These strategies have enabled the selective conversion of difluorobenzenes into various substituted benzoic acids and bromobenzoic acids, demonstrating the potential of these compounds in synthetic chemistry. This includes the synthesis of 2,6-difluorobenzoic acid through direct metalation and carboxylation, highlighting the versatility of difluorobenzenes as starting materials for complex organic synthesis (Schlosser & Heiss, 2003).

Nucleophilic Substitution Mechanisms

Difluorobenzenes have been employed to study nucleophilic substitution mechanisms, particularly in reactions involving dimethyl(trimethylsilyl)phosphane. This research has provided insights into the substrate selectivities and regioselectivities of these reactions, offering evidence for a concerted mechanism of aromatic nucleophilic substitution. Such findings are crucial for understanding the underlying principles of reaction mechanisms involving fluorinated aromatic compounds (Goryunov et al., 2010).

Biodegradation Potential

The biodegradation potential of difluorobenzenes has been investigated, with certain microbial strains demonstrating the ability to degrade these compounds. This research is significant for environmental chemistry, as it explores the degradation pathways of industrially important fluorinated compounds, potentially leading to more sustainable disposal methods (Moreira et al., 2009).

Solvent Applications in Organometallic Chemistry

Fluorobenzenes, including difluorobenzene derivatives, have been identified as suitable solvents for organometallic chemistry and transition-metal-based catalysis. Their weak ability to donate π-electron density makes them ideal for use as non-coordinating solvents or easily displaced ligands, expanding the utility of fluorinated benzenes in synthetic applications (Pike, Crimmin, & Chaplin, 2017).

Liquid-Liquid Equilibria Studies

Studies on liquid-liquid equilibria in mixtures containing fluorinated benzenes have shed light on the intermolecular interactions between fluorinated compounds and other substances. This research contributes to the field of chemical engineering by providing insights into the miscibility and interaction mechanisms of fluorinated compounds, which can inform the design of separation processes and materials engineering (Shiflett & Yokozeki, 2008).

properties

IUPAC Name

1-(1,1-difluoroethyl)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-8(11,12)5-2-6(9)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCKDBDOFDSZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901271033
Record name 1-(1,1-Difluoroethyl)-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Difluoroethyl)-3,5-difluorobenzene

CAS RN

1138445-10-9
Record name 1-(1,1-Difluoroethyl)-3,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Difluoroethyl)-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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